molecular formula C12H19NO B1371354 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine CAS No. 915921-58-3

3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine

Cat. No. B1371354
M. Wt: 193.28 g/mol
InChI Key: CBKXZUFRYJGKDB-UHFFFAOYSA-N
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Description

The closest compounds I found are “3-(((2,3-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOIC ACID” and “3-(2,3-dimethylphenoxy)propanoic acid”. The former is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The latter has a molecular weight of 194.23 and appears as a powder .


Chemical Reactions Analysis

A study on “3-(2,3-Dimethylphenoxy)propane-1,2-diol” found that depending on the conditions of crystallization from solutions, it forms three relatively stable crystalline modifications . Another study reported the synthesis of alkenes via acid-catalyzed dehydration of 3,3-dimethyl-2-butanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-dimethylphenoxy)propanoic acid” include a molecular weight of 194.23, and it appears as a powder . Another related compound, “2,3-Dimethylphenol”, is a solid powder .

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
    • Results : The outcomes of such research can lead to a better understanding of cellular processes, disease mechanisms, and can aid in the development of new therapies .
  • Synthesis of Bioactive Compounds

    • Field : Organic Chemistry
    • Application : Compounds with similar structures have been used as intermediates in the synthesis of bioactive compounds . Bioactive compounds have actions in the body and can be used in drug discovery and design.
    • Method : One common method used is the Castagnoli-Cushman reaction . This reaction is used to synthesize lactams, a type of cyclic amide, from α,β-unsaturated compounds and amines.
    • Results : The synthesis of new bioactive compounds can lead to the development of new drugs and therapies .

Safety And Hazards

The safety data sheet for “2,3-Dimethylphenol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,3-dimethylphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKXZUFRYJGKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629781
Record name 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine

CAS RN

915921-58-3
Record name 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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